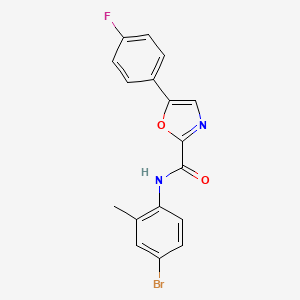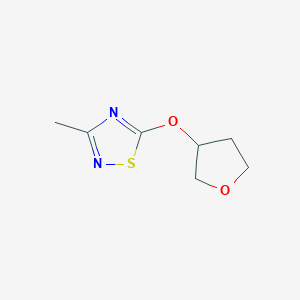
3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Thiadiazole compounds have demonstrated significant antimicrobial and antifungal properties. For example, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited strong antimicrobial activity against S. epidermidis, with certain compounds showing high DNA protective ability against oxidative mixtures and cytotoxicity against cancer cell lines (Gür et al., 2020). Another study on imino-4-methoxyphenol thiazole derived Schiff bases revealed moderate activity against bacteria and fungi (Vinusha et al., 2015).
Antioxidant Activities
The synthesis of 5-((2-Oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one derived from umbelliferone highlighted considerable antibacterial, antifungal, and in vitro antioxidant activity (Al-Amiery et al., 2013).
Anticancer and DNA Protective Properties
Schiff bases incorporating the 1,3,4-thiadiazole scaffold have shown promising anticancer properties, with some compounds demonstrating DNA protective abilities and cytotoxic effects against cancer cell lines (Gür et al., 2020).
Pharmacological Activities
Thiadiazoles are recognized for their diverse biological activities, including anticancer, diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal effects. They have also shown potential in affecting the central nervous system, exhibiting anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects (Matysiak, 2015).
Fungicidal and Antiviral Activities
Research on 1,2,3-thiadiazoles synthesized via Ugi reaction demonstrated broad-spectrum fungicidal and potent antiviral activities, indicating their potential in pesticide development (Zheng et al., 2010).
properties
IUPAC Name |
3-methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-8-7(12-9-5)11-6-2-3-10-4-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQPQPSTVCAVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

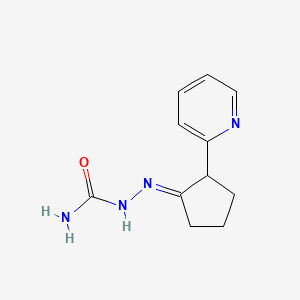
![1-Methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazin-2-one](/img/structure/B2760963.png)
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2760964.png)
![2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2760965.png)

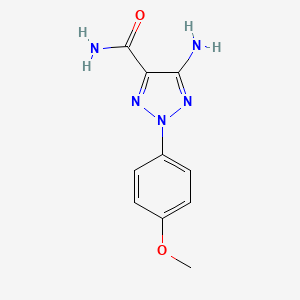
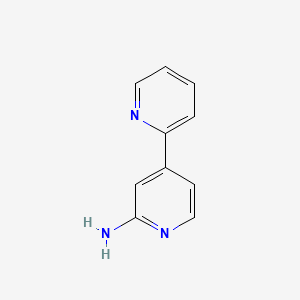
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2760973.png)
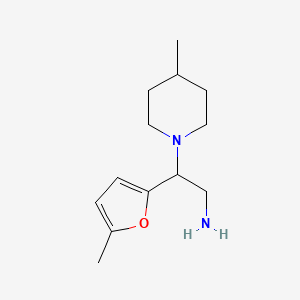
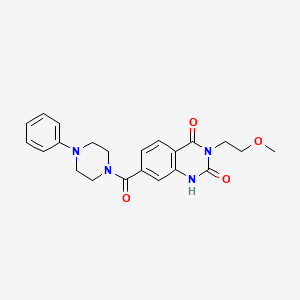
![1H-[1,3]Dioxolo[4,5-F]indazole](/img/structure/B2760978.png)
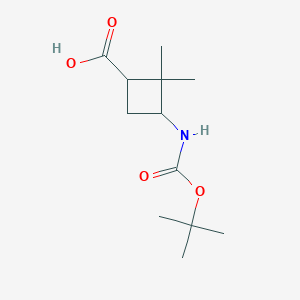
![Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2760980.png)
